5-[(Dimethylamino)methyl]-2-furoic acid hydrate
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Description
5-[(Dimethylamino)methyl]-2-furoic acid hydrate is a chemical compound with the CAS Number: 1609396-50-0 . It has a molecular weight of 187.2 and its IUPAC name is this compound . The compound is typically stored at -20°C and is sold in a solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO3.H2O/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.2 . It is a solid at room temperature and is typically stored at -20°C .Scientific Research Applications
Corrosion Inhibition
A study by Khaled (2006) in "Applied Surface Science" investigated the use of derivatives related to 5-[(Dimethylamino)methyl]-2-furoic acid hydrate as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds were found to be effective in increasing their concentration, suggesting potential in corrosion prevention applications (Khaled, 2006).
Biomass Conversion
Román‐Leshkov et al. (2006) in their publication in "Science" discussed the potential of furan derivatives, like those related to this compound, in converting biomass into useful chemicals. They developed a process for dehydrating fructose to hydroxymethylfurfural (HMF), a key intermediate in biomass transformation (Román‐Leshkov, Chheda, & Dumesic, 2006).
Catalytic Transfer Hydrogenation
Yang et al. (2017) in "Fuel" investigated the catalytic transfer hydrogenation of 5-hydroxymethylfurfural (HMF) to valuable chemicals, implicating the potential use of related compounds in catalysis. The study highlights the efficiency of certain catalysts in converting HMF into dimethylfuran (DMF), a valuable chemical (Yang, Xia, Liu, & Wang, 2017).
Electrochemical Biofuel Generation
Nilges and Schröder (2013) in "Energy and Environmental Science" explored the electrochemical conversion of furfural and HMF into methylfuran and DMF, respectively. This study signifies the role of compounds like this compound in the generation of biofuels through electrocatalytic hydrogenation (Nilges & Schröder, 2013).
Synthesis of Polyenic Compounds
Gusev et al. (1965) in "Russian Chemical Bulletin" described the hydration of tertiary diacetylenic glycols leading to substituted 3(2H)-furanones, demonstrating the potential of derivatives of this compound in synthesizing polyenic compounds (Gusev, Nazarova, & Kucherov, 1965).
Properties
IUPAC Name |
5-[(dimethylamino)methyl]furan-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.H2O/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKCFBACMRKSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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